3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine
Description
Chemical Identity and Nomenclature
The systematic IUPAC name for this compound is 3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-triazolo[3,4-b]thiadiazine , reflecting its fused ring system and substitution pattern. Key identifiers include:
The compound is alternatively described as 3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-1,2,4-triazolo(3,4-b)(1,3,4)thiadiazine in older nomenclature systems. Its structural distinction from simpler triazolothiadiazines, such as the unsubstituted 1,2,4-triazolo[3,4-b]thiadiazole (CAS 252-03-9), lies in the expanded thiadiazine ring and aromatic substitutions.
Molecular Structure and Physicochemical Properties
The molecule features a bicyclic core comprising a 1,2,4-triazole ring fused to a 1,3,4-thiadiazine ring (Figure 1). Key structural attributes include:
- Fused Ring System : The triazole (three-membered, two nitrogen atoms) and thiadiazine (six-membered, two nitrogen and one sulfur atom) rings share a common edge, creating a planar bicyclic system.
- Substituent Geometry :
- Chlorine Positioning : The meta- and para-chloro substitutions on the phenyl rings influence electron distribution, with the para-substituent exhibiting greater resonance effects.
Physicochemical characteristics derived from computational data include:
- Polar Surface Area : 77.8 Ų (estimated from SMILES)
- LogP : 4.1 ± 0.3 (indicative of moderate lipophilicity)
- Hydrogen Bonding : Two acceptors (N, S) and zero donors
Comparative analysis with analogous compounds, such as 3-(3,4,5-trimethoxyphenyl)-7H-1,2,4-triazolo[3,4-b]thiadiazine-6-acetic acid (CAS 126598-30-9), reveals that chloroaryl substitutions enhance thermal stability but reduce aqueous solubility relative to methoxy or carboxylate derivatives.
Relevance and Significance in Heterocyclic Chemistry
Triazolothiadiazines occupy a critical niche in heterocyclic chemistry due to their:
- Electronic Tunability : The sulfur atom in the thiadiazine ring and nitrogen-rich triazole moiety create electron-deficient regions amenable to nucleophilic attack or coordination chemistry.
- Bioisosteric Potential : These scaffolds serve as isosteres for purine bases, enabling applications in kinase inhibitor design. For example, 6-(4-chlorophenyl)-3-(D-glucoheptonic-hexitol-1-yl)-7H-1,2,4-triazolo[3,4-b]thiadiazines demonstrate antiviral activity in preclinical models.
- Synthetic Versatility : The compound’s chlorophenyl groups permit further functionalization via cross-coupling reactions, as evidenced by derivatives like 3-(4-fluorobenzyl)-6-(4-chlorophenyl)-triazolo[4,5-d]pyrimidin-7-one (CAS 893913-84-3).
Table 1 contrasts this compound with related heterocycles:
The dual chloroaryl configuration in 3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-triazolothiadiazine enhances π-π stacking interactions in crystal lattices, a property leveraged in organic semiconductor research.
Properties
CAS No. |
117320-67-9 |
|---|---|
Molecular Formula |
C16H10Cl2N4S |
Molecular Weight |
361.2 g/mol |
IUPAC Name |
3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine |
InChI |
InChI=1S/C16H10Cl2N4S/c17-12-6-4-10(5-7-12)14-9-23-16-20-19-15(22(16)21-14)11-2-1-3-13(18)8-11/h1-8H,9H2 |
InChI Key |
XGKRAGQAKPBCFD-UHFFFAOYSA-N |
Canonical SMILES |
C1C(=NN2C(=NN=C2S1)C3=CC(=CC=C3)Cl)C4=CC=C(C=C4)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine can be achieved through a one-pot catalyst-free procedure. This method involves the reaction of dibenzoylacetylene with triazole derivatives at room temperature. The reaction conditions are straightforward and efficient, leading to high yields of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the one-pot synthesis approach mentioned above can be scaled up for industrial applications. The simplicity and efficiency of the reaction conditions make it suitable for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a wide range of derivatives with different functional groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that derivatives of 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine exhibit significant anticancer properties. For instance:
- A study synthesized various derivatives and tested their effects on cancer cell lines. Results showed that structural modifications on the phenyl moiety could enhance anticancer activity by inhibiting tubulin polymerization .
- In vitro assays demonstrated that specific derivatives displayed selective cytotoxicity against different cancer types, making them potential candidates for further development in cancer therapy .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial efficacy:
- A series of synthesized 1,2,4-triazolo[3,4-b][1,3,4]thiadiazine derivatives were tested against bacterial strains. The results showed promising antibacterial activity against both Gram-positive and Gram-negative bacteria .
- The mechanism of action appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Antiviral Activity
Research has highlighted the antiviral potential of this compound:
- In a recent study focusing on antiviral properties against coronaviruses and other viral pathogens, it was found that certain derivatives exhibited significant inhibitory effects on viral replication in vitro. The structure-activity relationship indicated that specific substitutions on the phenyl rings could enhance antiviral activity .
- These findings suggest that this compound could serve as a lead structure for developing new antiviral agents.
Enzyme Inhibition
The compound's capability as an enzyme inhibitor has been explored:
- It has been shown to act as an inhibitor for several enzymes including carbonic anhydrase and cholinesterase. This property is particularly relevant for treating conditions like glaucoma and Alzheimer's disease .
- The design of new derivatives with enhanced selectivity and potency against these enzymes is an ongoing area of research.
Case Studies and Research Findings
A selection of studies highlights the applications of 3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine:
Mechanism of Action
The mechanism of action of 3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity. The exact molecular targets and pathways depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Anticancer Activity
Key Analogues
- Compound 113h : 6-(4-Chlorophenyl)-3-(benzylidenehydrazineyl)-7H-triazolo[3,4-b]thiadiazine
- Compound 5a : 3-(3,4,5-Trimethoxyphenyl)-6-(4-chlorophenyl)-7H-triazolo[3,4-b]thiadiazine
Target Compound vs. Analogues
| Feature | Target Compound | Compound 113h | Compound 5a |
|---|---|---|---|
| C-3 Substituent | 3-Chlorophenyl | Benzylidenehydrazineyl | 3,4,5-Trimethoxyphenyl |
| C-6 Substituent | 4-Chlorophenyl | 4-Chlorophenyl | 4-Chlorophenyl |
| Key Activity | Anticancer (predicted) | Anticancer (NCI-60) | Tubulin Inhibition |
| Mechanism | Undetermined (likely apoptosis) | Apoptosis | Microtubule destabilization |
The dual chloro-substitution in the target compound may enhance DNA intercalation or protein binding compared to methoxy or hydrazineyl groups, though specific mechanistic data are pending .
Antimicrobial Activity
Key Analogues
- Compound 128d: 6-(4-Chlorophenyl)-3-(4-methylsulfonylbenzyl)-7H-triazolo[3,4-b]thiadiazine MIC = 3.125 µg/mL against E. coli and P. aeruginosa .
- Compound 7a-j : 3-(3-Chlorophenyl)-6-aryl-7H-triazolo[3,4-b]thiadiazines
SAR Trends
- Electron-Withdrawing Groups : Chlorine at C-3 and C-6 improves membrane penetration, enhancing antimicrobial efficacy.
Enzyme Inhibition (PDE4)
Key Analogues
- Compound 10 : (R)-3-(2,5-Dimethoxyphenyl)-6-(4-methoxy-3-tetrahydrofuran-3-yloxyphenyl)-7H-triazolo[3,4-b]thiadiazine
Comparison
Electronic Effects
- Chlorine vs. Methoxy : Chlorine’s electron-withdrawing nature increases electrophilicity of the triazole ring, favoring covalent interactions. Methoxy groups donate electrons, enhancing π-π stacking .
Biological Activity
The compound 3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is part of the triazole-thiadiazole family, which has garnered attention for its diverse biological activities. This article explores the pharmacological properties, mechanisms of action, and potential therapeutic applications of this compound based on recent research findings.
Chemical Structure and Properties
The chemical structure of the compound can be represented as follows:
This structure incorporates a triazole ring fused with a thiadiazole ring, which is known to influence its biological activity.
1. Antimicrobial Activity
Research indicates that derivatives of the thiadiazole and triazole scaffolds exhibit significant antimicrobial properties. A study highlighted the synthesis of various triazolo-thiadiazole derivatives that demonstrated broad-spectrum antimicrobial activity, with minimum inhibitory concentration (MIC) values ranging from 2.50 to 20 µg/mL against various bacterial strains .
2. Antinociceptive Activity
In pharmacological screenings, compounds related to this scaffold have shown promising antinociceptive effects. For instance, in a study where several derivatives were tested using tail flick and hot plate methods in mice, certain compounds exhibited antinociceptive activity comparable to standard analgesics like aspirin . The mechanism appears to involve inhibition of cyclooxygenase (COX) enzymes, which are critical in pain pathways.
| Compound | Antinociceptive Activity (Compared to Aspirin) |
|---|---|
| 5g | Significantly more active |
| 5j | Comparable activity |
3. Anti-inflammatory Effects
The compound's potential as an anti-inflammatory agent has been explored through its ability to stabilize human red blood cell membranes. Results showed stabilization percentages ranging from 86.70% to 99.25% , indicating strong anti-inflammatory properties .
4. Anticancer Activity
Emerging studies suggest that triazolo-thiadiazole derivatives may possess anticancer properties. Some compounds have shown effectiveness in inhibiting cancer cell proliferation in vitro and in vivo models through various mechanisms including apoptosis induction and cell cycle arrest .
The biological activities of this compound are primarily attributed to its interaction with specific molecular targets:
- Cyclooxygenase Inhibition : The compound exhibits inhibitory effects on both COX-1 and COX-2 enzymes, crucial for the inflammatory response.
- DNA Gyrase Inhibition : Some studies have reported that related compounds inhibit bacterial DNA gyrase B, a target for antibiotic action .
- Antioxidant Activity : The compound also demonstrates antioxidant properties by scavenging free radicals, which contributes to its overall therapeutic potential.
Case Studies
A notable case study involved the synthesis and evaluation of a series of triazolo-thiadiazole derivatives where one particular derivative showed an IC50 value of 9.80 µM against E. coli DNA gyrase B, indicating its potential as a novel antimicrobial agent .
Q & A
Q. What are the standard synthetic routes for preparing 3-(3-chlorophenyl)-6-(4-chlorophenyl)-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine?
Methodological Answer: The compound is typically synthesized via cyclocondensation of 4-amino-3-mercaptotriazole derivatives with substituted hydrazonoyl chlorides. Triethylamine is often used as a catalyst to facilitate the reaction under mild conditions (e.g., reflux in ethanol at 70–80°C). For example, derivatives with arylhydrazono groups at the 7-position can be synthesized by reacting 4-amino-3-mercaptotriazoles with 2-arylhydrazonoyl chlorides . Purity is ensured via recrystallization from ethanol or DMF.
Q. How is the molecular structure of this compound confirmed in academic research?
Methodological Answer: Structural confirmation relies on:
- Single-crystal X-ray diffraction to determine bond lengths, angles, and crystallographic packing (e.g., studies reporting mean C–C bond lengths of 1.74–1.76 Å and dihedral angles between aromatic rings) .
- NMR spectroscopy : H NMR (DMSO-) typically shows peaks for aromatic protons (δ 7.15–8.19 ppm), methyl groups (δ 2.47 ppm), and NH protons (δ 10.19 ppm) .
- IR spectroscopy to identify functional groups (e.g., C=N stretches at 1596 cm) .
Q. What factors influence the solubility of this compound in different solvents?
Methodological Answer: Solubility is governed by:
- Substituent effects : Electron-withdrawing groups (e.g., Cl, NO) reduce polarity, decreasing solubility in polar solvents like water.
- Salt formation : Carboxylic acid derivatives (e.g., 7-carboxylic acid salts) exhibit improved aqueous solubility due to ionization .
- Crystallization conditions : Thermostatic control during synthesis (e.g., 25–30°C) can prevent amorphous aggregation, enhancing solubility in organic solvents like DMSO .
Advanced Research Questions
Q. How can researchers optimize reaction conditions to improve yields of this compound?
Methodological Answer: Yield optimization involves:
| Parameter | Optimal Range | Impact on Yield | Reference |
|---|---|---|---|
| Catalyst (Triethylamine) | 10–15 mol% | Increases cyclization efficiency by 20–30% | |
| Temperature | 70–80°C (reflux) | Balances reaction rate vs. decomposition | |
| Solvent | Ethanol or DMF | Enhances intermediate solubility |
- Controlled anhydrous conditions minimize side reactions (e.g., hydrolysis of hydrazonoyl chlorides) .
Q. How should researchers resolve contradictions in biological activity data across studies?
Methodological Answer: Contradictions arise due to variations in:
- Assay protocols : Standardize bioassays (e.g., MIC for antimicrobial activity) using reference strains (e.g., S. aureus ATCC 25923) .
- Structural analogs : Compare activity of 3,6-disubstituted derivatives (e.g., 4-chlorophenyl vs. 4-nitrophenyl at position 6) to isolate substituent effects .
- Mechanistic studies : Use DFT calculations to correlate electronic properties (e.g., HOMO-LUMO gaps) with bioactivity trends .
Q. What strategies are effective for modifying the core structure to enhance bioactivity?
Methodological Answer: Key modifications include:
- Substituent introduction : Adding electron-deficient groups (e.g., NO) at position 7 increases antimicrobial potency by 40% .
- Heterocycle fusion : Attaching pyrazole or thiophene rings improves anticancer activity (IC < 10 µM in MCF-7 cells) .
- Salt formation : Inorganic salts (e.g., Na, K) of carboxylic acid derivatives enhance bioavailability .
Q. What advanced methods characterize electronic properties for mechanistic studies?
Methodological Answer:
- Cyclic voltammetry (e.g., in 0.1 M KCl) identifies redox-active sites, with oxidation peaks at +1.2 V vs. Ag/AgCl .
- DFT calculations (B3LYP/6-31G* basis set) predict charge distribution, revealing electron-rich regions (e.g., triazole N-atoms) as nucleophilic attack sites .
- XPS analysis confirms surface electronic states in thin-film applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
